molecular formula C14H26N2 B1391315 N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1215520-46-9

N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B1391315
CAS No.: 1215520-46-9
M. Wt: 222.37 g/mol
InChI Key: XLFOFZOBMGBKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N-methyl-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclohexyl group and a methyl group attached to an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by reduction and cyclization steps.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halide and a suitable base.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Cyclohexyl halides, methyl iodide, and other alkylating agents.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amine compounds.

Scientific Research Applications

N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Uniqueness

N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of both a cyclohexyl group and a methyl group attached to the azabicyclo[3.2.1]octane core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-16(13-5-3-2-4-6-13)14-9-11-7-8-12(10-14)15-11/h11-15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOFZOBMGBKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 3
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 4
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 5
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 6
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.